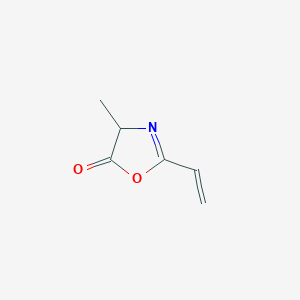
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as EMX, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In
Aplicaciones Científicas De Investigación
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential applications in a variety of scientific fields, including materials science, pharmaceuticals, and agriculture. In materials science, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of new polymers with unique properties. In pharmaceuticals, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In agriculture, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as a plant growth regulator.
Mecanismo De Acción
The mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, one limitation of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. One area of interest is the development of new polymers and materials based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. Another area of interest is the development of new pharmaceuticals based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, particularly for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one and its potential side effects.
Métodos De Síntesis
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can be synthesized through a variety of methods, including the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with acetaldehyde. This reaction produces 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one as a yellow crystalline solid with a melting point of 123-124°C. Another method for synthesizing 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one involves the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with ethyl acrylate in the presence of a catalyst.
Propiedades
Número CAS |
159439-89-1 |
|---|---|
Nombre del producto |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3 |
Clave InChI |
DPODNGMCVCYGFM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C=C |
SMILES canónico |
CC1C(=O)OC(=N1)C=C |
Sinónimos |
5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



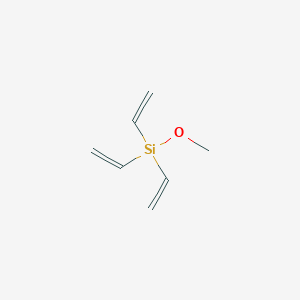
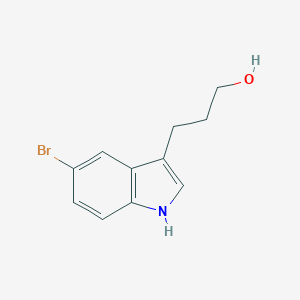
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
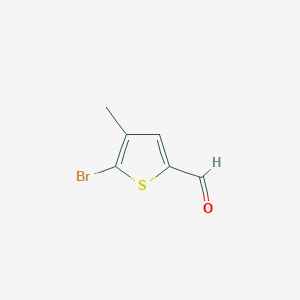
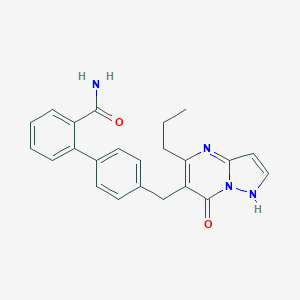

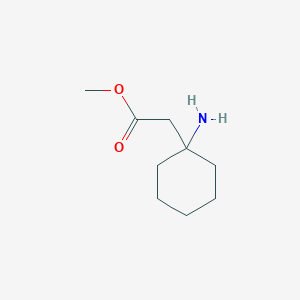
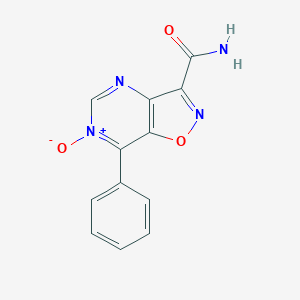
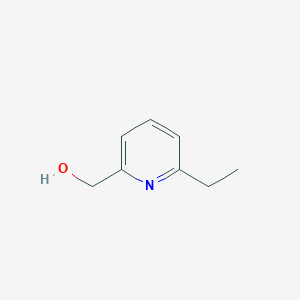
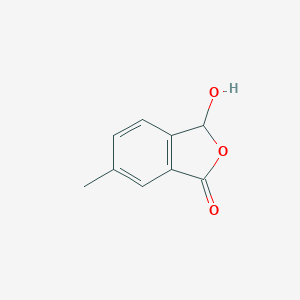
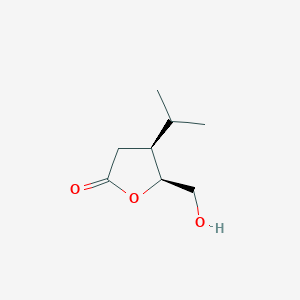
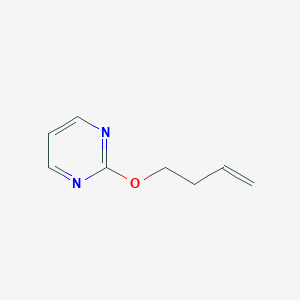
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)